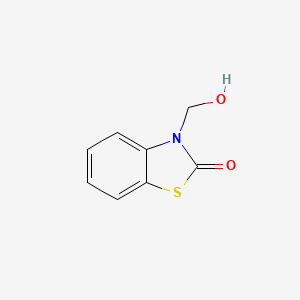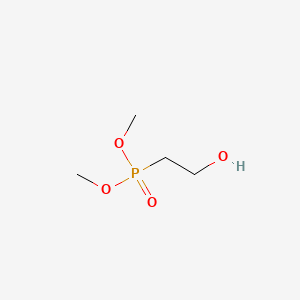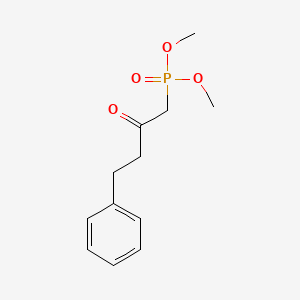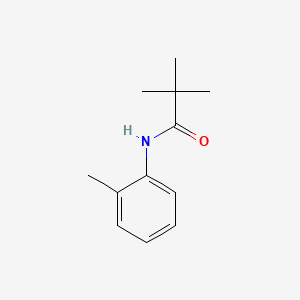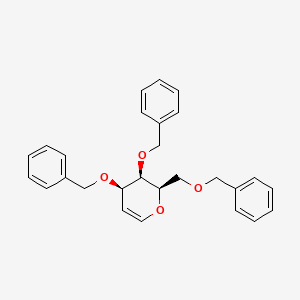
Tri-O-benzyl-D-galactal
描述
Tri-O-benzyl-D-galactal is a chemical compound with the empirical formula C27H28O4 and a molecular weight of 416.51 g/mol . It is an important building block in the synthesis of oligosaccharides, which are essential in various biological and chemical processes . The compound is characterized by its three benzyl groups attached to the galactal structure, making it a versatile intermediate in organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions: Tri-O-benzyl-D-galactal can be synthesized through the benzylation of D-galactal. The process typically involves the use of benzyl chloride and a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide . The reaction is carried out under reflux conditions to ensure complete benzylation of the hydroxyl groups on the galactal molecule .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale benzylation reactions using similar reagents and conditions as in laboratory synthesis. The scalability of the process depends on the availability of high-purity starting materials and the efficiency of the reaction .
化学反应分析
Types of Reactions: Tri-O-benzyl-D-galactal undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate, Dess-Martin periodinane, acetic acid, dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran, ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide, methanol, dimethyl sulfoxide.
Major Products:
Oxidation: Aldehydes, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Tri-O-benzyl-D-galactal is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine . Some of its applications include:
作用机制
The mechanism of action of Tri-O-benzyl-D-galactal involves its role as a glycosyl donor in glycosylation reactions . The compound’s benzyl groups provide steric protection, allowing for selective reactions at specific sites on the molecule . The glycosylation process typically involves the formation of a glycosidic bond between the galactal and an acceptor molecule, facilitated by catalysts such as Lewis acids or transition metals . This mechanism is crucial in the synthesis of complex carbohydrates and glycoconjugates .
相似化合物的比较
Tri-O-benzoyl-D-galactal: Similar in structure but with benzoyl groups instead of benzyl groups.
Tri-O-acetyl-D-galactal: Contains acetyl groups instead of benzyl groups.
Tri-O-benzyl-D-glucal: Similar structure but derived from glucose instead of galactose.
Uniqueness: Tri-O-benzyl-D-galactal is unique due to its specific benzylation pattern, which provides distinct steric and electronic properties compared to its analogs . This uniqueness makes it particularly valuable in selective glycosylation reactions and the synthesis of specific oligosaccharides .
属性
IUPAC Name |
(2R,3R,4R)-3,4-bis(phenylmethoxy)-2-(phenylmethoxymethyl)-3,4-dihydro-2H-pyran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28O4/c1-4-10-22(11-5-1)18-28-21-26-27(31-20-24-14-8-3-9-15-24)25(16-17-29-26)30-19-23-12-6-2-7-13-23/h1-17,25-27H,18-21H2/t25-,26-,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXYLLYBWXIUMIT-ZONZVBGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C=CO2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H]2[C@@H]([C@@H](C=CO2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370475 | |
| Record name | Tri-O-benzyl-D-galactal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80040-79-5 | |
| Record name | Tri-O-benzyl-D-galactal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


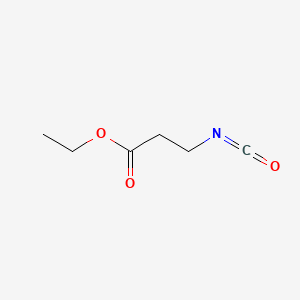
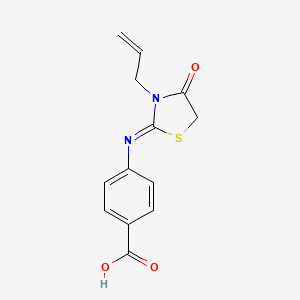

![1-[4-[2-Hydroxy-3-(2-methoxy-4-propanoylphenoxy)propoxy]-3-methoxyphenyl]propan-1-one](/img/structure/B1301924.png)
![3-Chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1301926.png)

